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Compound of Interest

Compound Name: 1,4-Bis(difluoromethyl)benzene

Cat. No.: B1349303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for 1,4-
Bis(difluoromethyl)benzene (CAS No: 369-54-0), a fluorinated aromatic compound of interest

in chemical research and development. Due to the limited availability of public domain

spectroscopic data for this specific molecule, this guide also includes generalized experimental

protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

analysis of similar aromatic and fluorinated compounds.

Spectroscopic Data Summary
The following tables summarize the known and unavailable spectroscopic data for 1,4-
Bis(difluoromethyl)benzene.

General Information
Property Value

Molecular Formula C₈H₆F₄

Molecular Weight 178.13 g/mol

Exact Mass 178.04056284 Da
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Detailed experimental NMR data for 1,4-Bis(difluoromethyl)benzene is not readily available

in public scientific databases. The following tables are provided as a template for expected

data.

¹H NMR (Proton NMR)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

public sources

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

Data not available in public sources

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

public sources

Infrared (IR) Spectroscopy
While a record of an FTIR spectrum exists, the specific peak data is not publicly available.[1]

Wavenumber (cm⁻¹) Intensity
Assignment (Vibrational
Mode)

Data not available in public

sources
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Mass Spectrometry (MS)
Detailed mass spectrometry fragmentation data for 1,4-Bis(difluoromethyl)benzene is not

readily available in public sources.

m/z Relative Intensity (%) Assignment (Fragment)

Data not available in public

sources

Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for

aromatic fluorinated compounds like 1,4-Bis(difluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be

based on the solubility of the analyte and should not have signals that overlap with the

expected signals of the sample.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of

300 MHz or higher.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover the expected range for aromatic and benzylic protons

(typically 0-10 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:
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Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to cover the expected range for aromatic and aliphatic carbons

(typically 0-200 ppm).

A larger number of scans is usually required due to the low natural abundance of ¹³C.

¹⁹F NMR Acquisition:

Acquire a one-dimensional fluorine spectrum.

Set the spectral width to an appropriate range for fluorinated organic compounds.

Proton decoupling may be applied to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) plates to form a thin film.

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and

press it into a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer. A Bruker Tensor 27

FT-IR or similar instrument is suitable.[1]

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background to produce the final

spectrum.

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile

compound like 1,4-Bis(difluoromethyl)benzene, direct infusion or injection via Gas

Chromatography (GC-MS) is appropriate.

Ionization:

Electron Ionization (EI): This is a common technique for volatile organic compounds. The

sample is bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Chemical Ionization (CI): A softer ionization technique that can be used to enhance the

molecular ion peak if it is weak or absent in the EI spectrum.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis

Chemical Sample
(e.g., 1,4-Bis(difluoromethyl)benzene)

NMR Spectroscopy

Dissolve in
deuterated solvent

IR Spectroscopy

Prepare as neat liquid
or KBr pellet

Mass Spectrometry

Direct infusion
or GC injection

Data Analysis and
Structure Elucidation

¹H, ¹³C, ¹⁹F Spectra Vibrational Modes m/z Fragmentation Pattern

Technical Report

Click to download full resolution via product page

General Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1349303#spectroscopic-data-for-1-4-bis-
difluoromethyl-benzene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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